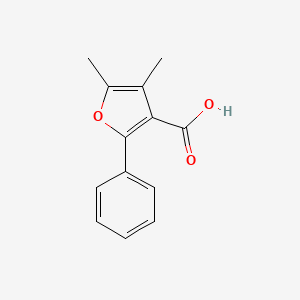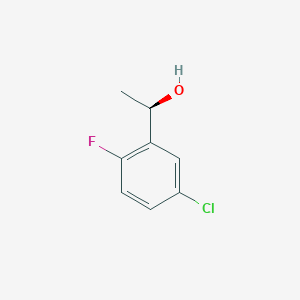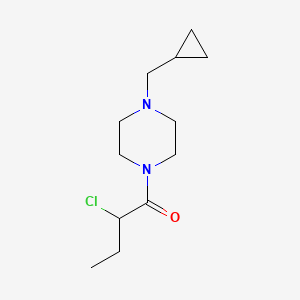
1-(4-(cyclopropylméthyl)pipérazin-1-yl)-2-chlorobutan-1-one
Vue d'ensemble
Description
2-Chloro-1-(4-(cyclopropylmethyl)piperazin-1-yl)butan-1-one is a useful research compound. Its molecular formula is C12H21ClN2O and its molecular weight is 244.76 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Chloro-1-(4-(cyclopropylmethyl)piperazin-1-yl)butan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-1-(4-(cyclopropylmethyl)piperazin-1-yl)butan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Ciblage de la poly(ADP-ribose) polymérase dans les cellules cancéreuses du sein
Des composés similaires à la 1-(4-(cyclopropylméthyl)pipérazin-1-yl)-2-chlorobutan-1-one ont été développés pour cibler la poly(ADP-ribose) polymérase (PARP), une enzyme clé impliquée dans la réparation de l'ADN. L'inhibition de la PARP peut conduire à la mort des cellules cancéreuses, en particulier dans le cancer du sein . Ces composés ont montré une efficacité dans la réduction de la viabilité cellulaire dans les lignées cellulaires de cancer du sein humain-récepteur des œstrogènes-positif.
Applications antifongiques
Des dérivés de la pipérazine, qui fait partie de la structure chimique du composé en question, ont été synthétisés comme agents antifongiques potentiels. Ils ont été évalués pour leur capacité à inhiber la croissance des agents pathogènes fongiques, ce qui est crucial dans le développement de nouveaux médicaments antifongiques .
Activité antitumorale
La partie pipérazine est souvent incluse dans les composés qui présentent une activité antitumorale. La recherche a montré que certains dérivés de la pipérazine peuvent être efficaces contre divers types de cellules cancéreuses, offrant une voie pour le développement de nouvelles thérapies contre le cancer .
Propriétés antibactériennes
Certains dérivés de la pipérazine ont été étudiés pour leurs propriétés antibactériennes. Cela inclut le potentiel de lutter contre les bactéries résistantes aux antibiotiques, ce qui est une préoccupation majeure en médecine moderne .
Effets anti-inflammatoires
Les propriétés anti-inflammatoires des composés de la pipérazine font d'eux des candidats pour le traitement des maladies inflammatoires. En modulant la réponse inflammatoire de l'organisme, ces composés pourraient apporter un soulagement pour les affections caractérisées par une inflammation chronique .
Activités sédatives et anesthésiques
Les dérivés de la pipérazine ont été étudiés pour leurs effets sédatifs et anesthésiques. Cette application est importante dans le domaine de l'anesthésie, où il existe un besoin constant d'agents plus sûrs et plus efficaces .
Utilisation agrochimique
Le motif structural de la pipérazine se retrouve également dans les produits agrochimiques. Ces composés peuvent servir de pesticides ou d'herbicides, contribuant à la protection des cultures et à la sécurité alimentaire .
Troubles neurologiques
La recherche sur les dérivés de la pipérazine comprend leur utilisation dans le traitement des troubles neurologiques. Les composés peuvent interagir avec divers systèmes de neurotransmetteurs dans le cerveau, ce qui peut être bénéfique dans des affections comme l'épilepsie ou la dépression .
Mécanisme D'action
Target of Action
Compounds with similar structures, such as piperazine derivatives, have been found to bind with high affinity to multiple receptors .
Mode of Action
It is known that similar compounds interact with their targets, leading to a variety of biological activities .
Biochemical Pathways
Related compounds have been shown to influence a variety of pathways, leading to diverse biological activities .
Result of Action
Related compounds have been shown to have a range of effects, including antiviral, anti-inflammatory, and anticancer activities .
Action Environment
It is known that environmental factors can significantly impact the action of similar compounds .
Analyse Biochimique
Biochemical Properties
2-Chloro-1-(4-(cyclopropylmethyl)piperazin-1-yl)butan-1-one plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been observed to increase the phosphorylation of H2AX in MCF-7 cells, which is indicative of DNA damage response activation . Additionally, it interacts with σ1 receptors, showing neuroprotective properties in vitro . These interactions suggest that 2-Chloro-1-(4-(cyclopropylmethyl)piperazin-1-yl)butan-1-one may modulate cellular stress responses and neuroprotective pathways.
Cellular Effects
The effects of 2-Chloro-1-(4-(cyclopropylmethyl)piperazin-1-yl)butan-1-one on various cell types and cellular processes are profound. In MCF-10A cells, this compound has been shown to reduce cell viability with IC50 values comparable to those of Olaparib, a known PARP inhibitor . This reduction in cell viability indicates that 2-Chloro-1-(4-(cyclopropylmethyl)piperazin-1-yl)butan-1-one may influence cell signaling pathways involved in cell survival and apoptosis. Furthermore, its impact on gene expression and cellular metabolism could be linked to its interactions with DNA repair mechanisms and neuroprotective pathways.
Molecular Mechanism
At the molecular level, 2-Chloro-1-(4-(cyclopropylmethyl)piperazin-1-yl)butan-1-one exerts its effects through several mechanisms. It binds to σ1 receptors, which are involved in modulating cellular stress responses and neuroprotection . Additionally, the compound’s ability to increase H2AX phosphorylation suggests that it may induce DNA damage and activate DNA repair pathways . These molecular interactions highlight the compound’s potential as a modulator of cellular stress and DNA repair mechanisms.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Chloro-1-(4-(cyclopropylmethyl)piperazin-1-yl)butan-1-one have been observed to change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that it maintains its activity over extended periods, with consistent effects on cell viability and DNA damage response
Dosage Effects in Animal Models
The effects of 2-Chloro-1-(4-(cyclopropylmethyl)piperazin-1-yl)butan-1-one vary with different dosages in animal models. At lower doses, the compound may exhibit neuroprotective effects through its interaction with σ1 receptors . At higher doses, it may induce toxic effects, including reduced cell viability and increased DNA damage . These dosage-dependent effects highlight the importance of determining the optimal therapeutic window for potential clinical applications.
Metabolic Pathways
2-Chloro-1-(4-(cyclopropylmethyl)piperazin-1-yl)butan-1-one is involved in several metabolic pathways, interacting with enzymes and cofactors that modulate its activity. The compound’s interaction with σ1 receptors and its ability to induce DNA damage suggest that it may influence metabolic flux and metabolite levels
Transport and Distribution
Within cells and tissues, 2-Chloro-1-(4-(cyclopropylmethyl)piperazin-1-yl)butan-1-one is transported and distributed through interactions with transporters and binding proteins. Its interaction with σ1 receptors suggests that it may be localized to specific cellular compartments involved in stress response and neuroprotection . The compound’s distribution and accumulation within tissues can influence its overall activity and therapeutic potential.
Subcellular Localization
The subcellular localization of 2-Chloro-1-(4-(cyclopropylmethyl)piperazin-1-yl)butan-1-one is crucial for its activity and function. The compound’s interaction with σ1 receptors and its ability to induce DNA damage suggest that it may be localized to the nucleus and other cellular compartments involved in DNA repair and stress response . Understanding its subcellular localization can provide insights into its mechanisms of action and potential therapeutic applications.
Propriétés
IUPAC Name |
2-chloro-1-[4-(cyclopropylmethyl)piperazin-1-yl]butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21ClN2O/c1-2-11(13)12(16)15-7-5-14(6-8-15)9-10-3-4-10/h10-11H,2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMWXTUVVKVXYAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCN(CC1)CC2CC2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-methyl-1H-pyrazol-5-amine](/img/structure/B1490771.png)
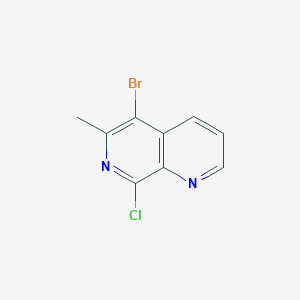
![[3-(Cyclopropylmethyl)-3-piperidinyl]methanol](/img/structure/B1490773.png)
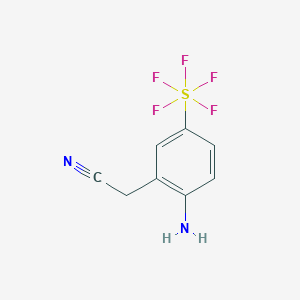

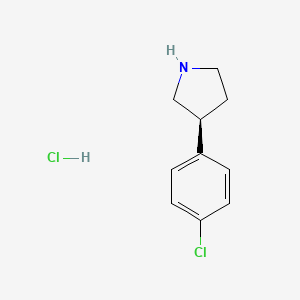
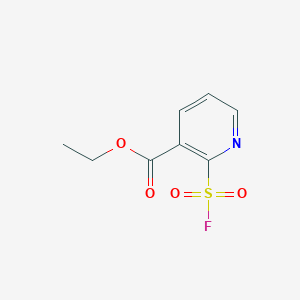
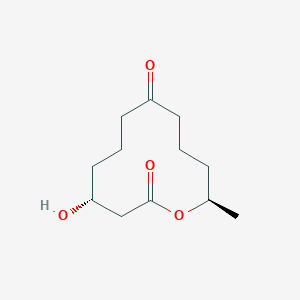
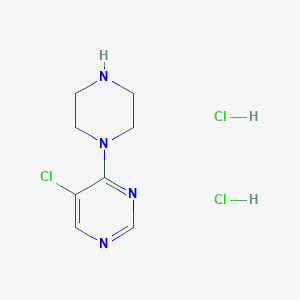
![6-Oxa-9-azaspiro[3.6]decane](/img/structure/B1490786.png)
